molecular formula C24H24N2O6 B2495377 N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide CAS No. 955666-18-9

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide

货号: B2495377
CAS 编号: 955666-18-9
分子量: 436.464
InChI 键: QTXJTEJEBXDHSJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide is a synthetic heterocyclic compound featuring a tetrahydroisoquinoline core substituted with a furan-2-carbonyl group at position 2 and a 2,3,4-trimethoxybenzamide moiety at position 6. The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, often associated with diverse biological activities.

属性

IUPAC Name

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2,3,4-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O6/c1-29-19-9-8-18(21(30-2)22(19)31-3)23(27)25-17-7-6-15-10-11-26(14-16(15)13-17)24(28)20-5-4-12-32-20/h4-9,12-13H,10-11,14H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTXJTEJEBXDHSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a tetrahydroisoquinoline core linked to a furan-2-carbonyl moiety and a trimethoxybenzamide functional group. The molecular formula is C23H26N2O5C_{23}H_{26}N_{2}O_{5} with a molecular weight of 414.46 g/mol. The structural complexity suggests diverse interactions with biological targets.

Synthesis

The synthesis of this compound can be achieved through several chemical reactions:

  • Formation of Tetrahydroisoquinoline Core : Typically synthesized via the Pictet-Spengler reaction.
  • Acylation : Introduction of the furan-2-carbonyl group through acylation with furan-2-carbonyl chloride.
  • Amidation : Coupling with trimethoxybenzoic acid to form the final amide product.

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydroisoquinoline exhibit significant anticancer properties. For instance:

  • Case Study : A study demonstrated that related compounds showed IC50 values ranging from 5 to 20 µM against various cancer cell lines, indicating potential for further development as anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

  • Findings : Preliminary data suggested that it exhibits moderate antibacterial activity against Gram-positive bacteria with an MIC (Minimum Inhibitory Concentration) in the range of 50–100 µg/mL .

The biological activity is hypothesized to result from several mechanisms:

  • Enzyme Inhibition : The furan and isoquinoline moieties may interact with enzymes involved in cancer proliferation or bacterial metabolism.
  • Receptor Modulation : The trimethoxybenzamide group may modulate receptor activity, influencing cell signaling pathways related to growth and apoptosis.

Data Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerVarious Cancer Cell Lines5 - 20 µM
AntibacterialGram-positive Bacteria50 - 100 µg/mL

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Modifications

Compound A: 2,4-Difluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

  • Structural Differences : Replaces the 2,3,4-trimethoxybenzamide group with a 2,4-difluorobenzamide.
  • The reduced steric bulk may improve binding to hydrophobic enzyme pockets .

Compound B: N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-difluorobenzamide

  • Structural Differences: Substitutes tetrahydroisoquinoline with tetrahydroquinoline and replaces the furan-2-carbonyl with an acetyl group.
  • Impact: The acetyl group reduces electron-withdrawing effects, while the tetrahydroquinoline core may alter ring conformation, affecting interactions with biological targets such as kinases .

Substituent Variations

Compound C: 4-{[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]carbamoyl}-3-(thiophen-2-yl)butanoic acid

  • Structural Differences: Introduces a thiophene moiety and a butanoic acid chain.

Compound D: N-benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-[2-(piperidin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide

  • Structural Differences : Incorporates a piperidine-ethoxy chain and a benzyl-acetamide group.

Spectral Characterization

  • IR Spectroscopy : The absence of C=O stretching (~1660–1680 cm⁻¹) in triazole derivatives confirms cyclization, a principle applicable to verifying the target compound’s structure .
  • NMR Analysis : Methoxy protons in the target compound (δ ~3.8–4.0 ppm) and fluorine atoms in Compound A (δ ~7.0–7.5 ppm) provide distinct signatures for structural validation .

Data Tables

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Key Substituents Biological Activity
Target Compound Tetrahydroisoquinoline Furan-2-carbonyl, trimethoxybenzamide Under investigation
Compound A Tetrahydroisoquinoline Furan-2-carbonyl, difluorobenzamide Anticancer (hypothesized)
Compound C Tetrahydroisoquinoline Thiophene, butanoic acid Antimicrobial
Compound D Tetrahydroisoquinoline Piperidine-ethoxy, benzyl-acetamide Orexin receptor antagonism

Table 2: Spectral Data for Structural Validation

Compound Type IR Absorption (cm⁻¹) ¹H NMR (δ ppm)
Hydrazinecarbothioamides C=S: 1243–1258 NH: 7.2–7.5 (broad)
Target Compound C=O: ~1660 (expected) OCH₃: 3.8–4.0
Compound A C-F: 1100–1200 F-aromatic: 7.0–7.5

常见问题

Basic: What are the standard synthetic routes for N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves a multi-step process:

  • Step 1 : Coupling of the tetrahydroisoquinoline core with furan-2-carbonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) using a base like triethylamine (TEA) to neutralize HCl .
  • Step 2 : Introduction of the 2,3,4-trimethoxybenzamide group via amide coupling, often employing coupling agents such as BOP (benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate) in dimethylformamide (DMF) at 25–40°C .
  • Optimization : Yield and purity are maximized by controlling reaction time (e.g., 12–24 hours for amide formation), solvent polarity, and stoichiometric ratios (1:1.2 for nucleophile:electrophile). Post-synthesis purification uses column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity. Key signals include:
    • Aromatic protons of tetrahydroisoquinoline (δ 6.8–7.4 ppm) .
    • Methoxy groups (δ 3.7–3.9 ppm, singlet) and furan carbonyl (δ 165–170 ppm in 13C) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) and detect by-products .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated 426.5 g/mol for C22H22N2O5S) .

Advanced: How can researchers address low yields during the sulfonamide/amide coupling step?

Methodological Answer:
Low yields often stem from steric hindrance or poor nucleophilicity. Strategies include:

  • Activation of Carboxylic Acids : Use in situ activation with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature Control : Gradual warming (0°C → room temperature) minimizes side reactions .
  • Catalytic Additives : 4-dimethylaminopyridine (DMAP) accelerates coupling efficiency by 15–20% .

Advanced: What role does the furan-2-carbonyl group play in modulating biological activity?

Methodological Answer:
The furan moiety contributes to:

  • Electron-Rich Interactions : The carbonyl oxygen acts as a hydrogen bond acceptor, enhancing binding to enzyme active sites (e.g., acetylcholinesterase) .
  • Conformational Rigidity : The planar furan ring restricts rotational freedom, improving target selectivity. Comparative studies show a 2–3× increase in inhibitory activity against bacterial dihydrofolate reductase compared to non-furan analogs .

Advanced: How do structural modifications (e.g., methoxy group position) affect the compound’s pharmacological profile?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • 2,3,4-Trimethoxy Substitution : Maximizes hydrophobic interactions with target proteins (e.g., tubulin), as shown by IC50 values <1 µM in antiproliferative assays .
  • Methoxy vs. Ethoxy : Methoxy groups at the 2-position improve metabolic stability (t1/2 > 6 hours in microsomal assays) compared to bulkier ethoxy groups .
  • Positional Isomerism : Moving the methoxy group from the 4- to 5-position reduces affinity for orexin receptors by 40%, highlighting steric and electronic sensitivity .

Advanced: How should researchers resolve contradictions in reported enzyme inhibition data across studies?

Methodological Answer:
Discrepancies may arise from:

  • Assay Variability : Standardize protocols (e.g., fixed ATP concentration in kinase assays) and use internal controls (e.g., staurosporine for kinase inhibition) .
  • Compound Purity : Re-test batches with HPLC purity <95% and compare activity slopes.
  • Buffer Conditions : Adjust pH (7.4 vs. 6.8) and ionic strength (e.g., 150 mM NaCl) to mimic physiological environments .

Advanced: What computational approaches predict target interactions for this compound?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets like tubulin (PDB ID: 1SA0). Key interactions include hydrogen bonds with Thr179 and π-stacking with Phe164 .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
  • QSAR Models : 2D descriptors (e.g., logP, topological polar surface area) correlate with antibacterial activity (R² = 0.82 in training sets) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。